molecular formula C12H13BrN2S B15074449 3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide CAS No. 32959-72-1

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide

Cat. No.: B15074449
CAS No.: 32959-72-1
M. Wt: 297.22 g/mol
InChI Key: NLTIEXIPRZNXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is a heterocyclic compound that contains both thiazole and pyrimidine rings.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

32959-72-1

Molecular Formula

C12H13BrN2S

Molecular Weight

297.22 g/mol

IUPAC Name

3-phenyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine;hydrobromide

InChI

InChI=1S/C12H12N2S.BrH/c1-2-5-10(6-3-1)11-9-15-12-13-7-4-8-14(11)12;/h1-3,5-6,9H,4,7-8H2;1H

InChI Key

NLTIEXIPRZNXHK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2N(C1)C(=CS2)C3=CC=CC=C3.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.